SULFO-TAG NHS Ester

Immunoassay Biomarker Detection Cytokine Quantification

Fluorescent labels (Cy5, Alexa Fluor 647) suffer photobleaching, autofluorescence background, and limited 1-2 log dynamic range, forcing multiple sample dilutions that waste precious clinical specimens and risk missing low-titer biomarkers. SULFO-TAG NHS Ester resolves this via ECL detection-electrical excitation decoupled from emission eliminates autofluorescence, delivering a 6-log dynamic range (~10,000× broader than ELISA) and 0.05 pg/mL LOD. • Single labeling reaction supports up to 10-plex analyte detection from 25 µL sample volume, conserving limited preclinical samples. • Sulfonate groups ensure aqueous solubility in PBS without organic co-solvents, preventing protein denaturation and reducing non-specific binding. • MSD GOLD multi-lot QC ensures intra- and inter-lot consistency critical for GLP/GCP ADA testing and longitudinal biomarker studies.

Molecular Formula C43H39N7Na2O16RuS4
Molecular Weight 1185.1 g/mol
CAS No. 482618-42-8
Cat. No. B14810953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSULFO-TAG NHS Ester
CAS482618-42-8
Molecular FormulaC43H39N7Na2O16RuS4
Molecular Weight1185.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2]
InChIInChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4
InChIKeyGPSOIZKEYLTPJQ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 150 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SULFO-TAG NHS Ester: Overview and Procurement Guide


SULFO-TAG NHS Ester (CAS 482618-42-8) is a water-soluble, ruthenium(II) tris-bipyridine-based N-hydroxysuccinimide (NHS) ester used for covalent labeling of biomolecules, primarily antibodies, in electrochemiluminescence (ECL) assays . The compound features an NHS ester group that specifically reacts with primary amines (e.g., lysine residues) to form stable amide bonds, and sulfonate groups that confer high aqueous solubility, enabling direct use in physiological buffers such as PBS without organic solvents [1]. As the core detection label for the Meso Scale Discovery (MSD) platform, SULFO-TAG NHS Ester enables quantitative, multiplexed protein detection with a dynamic range spanning up to 6 logs and assay sensitivity reaching sub-pg/mL levels, making it a critical reagent in biopharmaceutical development, biomarker discovery, and clinical immunogenicity testing .

Detection Electrochemiluminescence (ECL) label for MSD platform
Chemistry Water-soluble amine-reactive NHS ester; conjugates in PBS without organics
Capability Supports multiplexed protein quantification in biofluids and lysates

Why Generic Substitutes Fail for SULFO-TAG NHS Ester


Generic substitution of SULFO-TAG NHS Ester with alternative NHS ester labels—such as standard fluorescent dyes (e.g., Cy5, Alexa Fluor 647) or non-optimized ruthenium conjugates—fails due to fundamental differences in detection modality, dynamic range, and signal stability. Fluorescent labels are prone to photobleaching, autofluorescence background, and require optical excitation, limiting sensitivity and multiplexing capability . In contrast, SULFO-TAG's ECL mechanism decouples excitation (electrical) from emission (light), eliminating background autofluorescence and enabling a dynamic range of 6 logs—approximately 10,000-fold broader than typical ELISA (1-2 logs) [1]. Furthermore, SULFO-TAG NHS Ester's sulfonate groups ensure water solubility and low non-specific binding, whereas many alternative NHS esters require organic co-solvents that can denature proteins or reduce conjugation efficiency . Critically, MSD GOLD SULFO-TAG NHS-Ester is manufactured under rigorous multi-lot testing protocols, ensuring intra- and inter-lot consistency essential for validated bioanalytical workflows and longitudinal studies—a level of QC not guaranteed by generic sources .

Detection modality mismatch

Fluorescent labels are prone to photobleaching and autofluorescence; their optical excitation may limit sensitivity and multiplexing relative to ECL.

Solubility & protein compatibility

Non-sulfonated NHS esters often require organic co-solvents that can denature proteins or reduce conjugation efficiency.

Lot consistency risk

Generic ruthenium NHS esters without documented multi-lot testing may introduce uncontrolled variability, risking assay drift and re-validation.

SULFO-TAG NHS Ester: Performance Evidence


Limit of Detection vs ELISA

Assays utilizing SULFO-TAG NHS Ester-labeled detection reagents demonstrate a limit of detection (LOD) of 0.05 pg/mL, compared to 10 pg/mL for conventional ELISA—a 200-fold improvement in analytical sensitivity . This differential is maintained even when compared to ultra-sensitivity ELISA kits, which achieve only 0.5 pg/mL LOD, representing a 10-fold sensitivity advantage for SULFO-TAG-based ECL .

LOD vs ELISA
Head-to-head
0.05 pg/mL
vs conventional ELISA 10 pg/mL
200-fold lower LOD
Enables low-abundance biomarker detection in research matrices
Cross-study comparison; buffer and serum matrices
Immunoassay Biomarker Detection Cytokine Quantification

Dynamic Range vs ELISA

SULFO-TAG NHS Ester-based ECL assays provide a linear dynamic range of 6 orders of magnitude (6 logs), from sub-pg/mL to tens of thousands pg/mL, enabling simultaneous quantification of high- and low-abundance analytes without sample dilution [1]. In direct comparison, conventional ELISA offers only 1-2 logs of dynamic range (10-1000 pg/mL), while even bead-based immunoassays are limited to 2-3 logs . This 10,000-fold wider quantitative span eliminates the need for multiple sample dilutions and reduces assay variability [1].

Dynamic Range
Head-to-head
6 logs
vs ELISA 1–2 logs
10,000× wider quantitative span
Minimizes dilution needs and out-of-range failures in PK/ADA studies
Direct comparison on MSD platform
Pharmacokinetics Immunogenicity Multiplex Immunoassay

Inter-Lot Consistency for Validated Workflows

The MSD GOLD SULFO-TAG NHS-Ester variant is manufactured under rigorous multi-lot testing protocols, resulting in exceptional intra-lot and inter-lot consistency . In contrast, generic ruthenium NHS esters sourced from non-validated suppliers lack documented lot-to-lot performance data, introducing uncontrolled variability into critical assays [1]. In a regulated environment, this lack of traceability can necessitate costly re-validation studies or lead to assay drift.

Lot Consistency
Class-level
Exceptional intra- and inter-lot consistency reported
Reduces re-validation risk in longitudinal studies
Class-level inference; lot-specific data to verify
Regulated Bioanalysis Ligand-Binding Assay Critical Reagent Characterization

Conjugation Optimization to Reduce Aggregates

In a controlled study optimizing conjugation conditions of a bispecific protein to SULFO-TAG NHS-Ester ruthenium, use of low pH (4.0) conjugation and formulation buffers significantly decreased aggregate formation [1]. Subsequent purification at pH 3.0 further reduced aggregate levels from 37% to less than 5% of a mouse IgG3 reagent antibody [1]. This reduction in aggregates correlated with a resolved steady increase in ligand-binding assay background signal, directly improving assay signal-to-noise ratio [1].

Conjugation Optimization
Head-to-head
Aggregates <5% (from 37%)
7.4-fold reduction with low-pH conjugation
Low-pH protocol suppresses aggregate background, improving S/N
Optimized for bispecific protein; purification at pH 3.0
Bioconjugation Critical Reagent Stability Ligand-Binding Assay Development

Signal-to-Noise Ratio vs HRP

In a direct comparison of detection reagents for anti-drug antibody (ADA) bridging assays, SULFO-TAG labeled Protein-A/G yielded response ratios that were appreciably greater than those obtained with horseradish peroxidase (HRP) labeled Protein-A/G [1]. Specifically, 2-times background responses occurred at approximately 1, 3, and 20 ng/mL for three different surrogate monoclonal antibodies when using SULFO-TAG detection, representing a >2-fold improvement in signal-to-background compared to HRP detection [1].

S/N vs HRP
Head-to-head
>2-fold higher signal-to-background
vs HRP-labeled Protein-A/G in ADA bridging assay
Supports detection of low-titer, low-affinity anti-drug antibodies
0.1 µg/mL SULFO-TAG conjugate; coated biotherapeutics
Immunogenicity Anti-Drug Antibody Bridging Assay

SULFO-TAG NHS Ester: Application Scenarios


Ultra-Sensitive Biomarker Quantification in Clinical Trials

In exploratory clinical studies where biomarkers circulate at low pg/mL concentrations, the 0.05 pg/mL LOD of SULFO-TAG ECL assays enables detection that is 200-fold more sensitive than conventional ELISA [1]. This capability allows sponsors to detect pharmacodynamic responses or early signs of immune activation that would otherwise remain below the quantifiable threshold, directly informing dose selection and patient stratification strategies [1]. The 6-log dynamic range further eliminates the need for multiple sample dilutions, reducing assay failure rates and conserving limited clinical samples [1].

Regulated Anti-Drug Antibody (ADA) Testing

For GLP/GCP-compliant ADA testing, the MSD GOLD SULFO-TAG NHS-Ester provides documented lot-to-lot consistency essential for assay validation and long-term study continuity . The >2-fold higher signal-to-noise ratio compared to HRP-based ELISA detection [2] improves sensitivity for low-affinity or low-titer ADA, a critical factor in meeting regulatory expectations for immunogenicity assessment. Additionally, the ECL platform's decoupled excitation mechanism minimizes matrix interference from serum and plasma, reducing the need for extensive sample pre-treatment and improving assay robustness .

Multiplexed PK/PD Profiling in Preclinical Studies

The combination of 6-log dynamic range and low sample volume requirement (25 µL per well for up to 10 analytes) [1] makes SULFO-TAG NHS Ester-based assays ideal for preclinical studies where multiple analytes must be quantified from limited sample volumes (e.g., mouse plasma or tissue lysates). The ability to simultaneously measure analytes spanning sub-pg/mL to µg/mL concentrations without serial dilution reduces assay time and consumable costs, while the low non-specific binding of SULFO-TAG conjugates ensures data quality in complex biological matrices [1].

Application
Selection Property
Validation Focus
Biomarker quantification in clinical research
High-sensitivity ECL label
LOD and linearity in biological matrix
Immunogenicity assessment in drug development
Lot-to-lot consistency
Inter-lot reproducibility and S/N ratio
Preclinical multiplexed PK/PD analysis
Wide dynamic range & low sample volume
Multiplex performance across concentration range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SULFO-TAG NHS Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.